N-(3-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
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Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-3-11-26-22(28)21-20(17-9-4-5-10-18(17)30-21)25-23(26)31-14-19(27)24-13-15-7-6-8-16(12-15)29-2/h4-10,12H,3,11,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSOLBIAXNJCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Formation of the benzofuropyrimidine core : Cyclization of substituted pyrimidine precursors under reflux conditions with catalysts like piperidine (ethanol solvent, 60–80°C) .
- Introduction of the sulfanyl group : Thiolation using thiourea or NaSH in polar aprotic solvents (e.g., DMF) at controlled pH (7–9) .
- Acetamide coupling : Reaction of the intermediate with 3-methoxybenzylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane . Key monitoring techniques include TLC for reaction progress and HPLC for purity assessment (>95%) .
Q. How is the molecular structure characterized?
Structural confirmation relies on:
- Spectroscopy : H/C NMR for functional group identification (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfanyl S-H absence indicating thioether formation) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 495.12) .
- X-ray crystallography : For resolving stereochemistry of the benzofuropyrimidine core (if crystalline derivatives are obtainable) .
Advanced Research Questions
Q. How can reaction yields be optimized during benzofuropyrimidine core formation?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to ethanol .
- Catalyst screening : Piperidine vs. DBU (1,8-diazabicycloundec-7-ene) to reduce side-product formation .
- Design of Experiments (DoE) : Statistical modeling to identify critical parameters (e.g., temperature: 70°C ± 5°C, reaction time: 8–12 hrs) . Contradictions in reported yields (50–85%) may arise from trace moisture sensitivity; rigorous anhydrous conditions are recommended .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected H NMR splitting patterns) are addressed by:
- Multi-technique validation : Cross-checking with H-C HSQC and HMBC to confirm connectivity .
- Purity assessment : HPLC-MS to rule out impurities (e.g., unreacted thiourea derivatives) .
- Computational modeling : DFT-based NMR chemical shift predictions to validate experimental data .
Q. How do substituents (e.g., 3-methoxybenzyl) influence biological activity?
Structure-Activity Relationship (SAR) studies involve:
- Functional group variation : Comparing 3-methoxy vs. 4-methoxybenzyl analogs for receptor binding affinity .
- Biological assays : Enzymatic inhibition assays (e.g., kinase targets) to correlate substituent polarity (logP calculations) with IC values .
- Molecular docking : Simulations to predict interactions with hydrophobic pockets (e.g., benzofuropyrimidine stacking with ATP-binding sites) .
Chemical and Physical Properties
Q. What are the solubility and stability profiles under varying conditions?
- Solubility : Highly soluble in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL) .
- Stability : Degrades under UV light (photolytic t = 48 hrs); store in amber vials at -20°C .
- pH sensitivity : Stable at pH 6–8; hydrolyzes in strongly acidic/basic conditions (e.g., >pH 10) .
Data Contradictions and Troubleshooting
Q. Why do biological assay results vary across studies?
Variations arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentration in media .
- Compound aggregation : Use of DMSO >1% v/v may induce false positives; confirm via dynamic light scattering (DLS) .
- Metabolite interference : LC-MS/MS analysis of intracellular metabolites to identify degradation products .
Methodological Recommendations
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Silencing/knockout models : CRISPR-Cas9 knockout of putative targets to assess activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
